molecular formula C15H21N5O2S B2812980 N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2194846-97-2

N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2812980
CAS No.: 2194846-97-2
M. Wt: 335.43
InChI Key: BHCRYZGVKQMPAP-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with ethyl and dimethyl groups, linked via a sulfonamide bridge to a cyclopropylpyrimidine moiety. The cyclopropylpyrimidine substituent may enhance metabolic stability and modulate lipophilicity compared to simpler aromatic systems.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-4-20-11(3)15(10(2)19-20)23(21,22)18-8-13-7-14(12-5-6-12)17-9-16-13/h7,9,12,18H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCRYZGVKQMPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-cyclopropylpyrimidin-4-yl)methyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole and sulfonamide derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H22N4O2SC_{15}H_{22}N_{4}O_{2}S and a molecular weight of approximately 342.43 g/mol. The presence of both pyrazole and pyrimidine moieties contributes to its unique biological profile.

Biological Activity Overview

Pyrazole and sulfonamide derivatives have been extensively studied for their pharmacological properties. The biological activities associated with this compound include:

  • Antiproliferative Activity : Research indicates that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds in the pyrazole family have shown IC50 values indicating effective inhibition of cell growth in U937 cells, a human histiocytic lymphoma cell line .
  • Anti-inflammatory Effects : Studies have demonstrated that similar compounds can inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX-2 by these compounds suggests potential anti-inflammatory applications .
  • Antimicrobial Properties : Pyrazole-sulfonamide derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further development in treating infections .

Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step process involving the coupling of appropriate sulfonamide precursors with substituted pyrazoles. Characterization techniques such as FTIR, NMR, and elemental analysis confirmed the structure of the synthesized compound.

Antiproliferative Studies

In a recent study focusing on the antiproliferative activity of new pyrazole derivatives, several compounds were tested against U937 cells using the CellTiter-Glo assay. The results indicated that specific derivatives exhibited notable cytotoxicity with IC50 values ranging from 10 to 30 µM, highlighting their potential as anticancer agents .

Compound IDIC50 (µM)Activity Type
MR-S1-1315Antiproliferative
MR-S1-525Antiproliferative
MR-S1-X20Antimicrobial

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through in vitro assays measuring COX enzyme inhibition. Compounds similar to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 µM) .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and sulfonamide group significantly influence biological activity. Electron-donating groups enhance activity against COX enzymes while maintaining low cytotoxicity towards normal cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a pyrazole-sulfonamide core with 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) . Key differences include:

  • Pyrimidine vs. Pyridine: The target compound features a cyclopropylpyrimidine group, while Compound 27 incorporates a pyridine ring.
  • Substituent Variation : The target compound’s cyclopropyl group introduces steric and electronic effects distinct from Compound 27’s 4-chlorophenyl carbamoyl group. The latter includes a carbonyl (C=O) group (IR: 1726 cm⁻¹) absent in the target compound, altering polarity and solubility .

Table 1: Structural Comparison

Feature Target Compound Compound 27
Core Structure Pyrazole-sulfonamide Pyrazole-sulfonamide
Aromatic System Cyclopropylpyrimidine Pyridine + 4-chlorophenyl carbamoyl
Key Functional Groups Sulfonamide, cyclopropyl Sulfonamide, carbamoyl, chloroarene
Physicochemical Properties
  • Melting Point : Compound 27 exhibits a melting point of 138–142°C . The target compound’s cyclopropylpyrimidine group, with its rigid bicyclic structure, may elevate its melting point due to enhanced crystallinity.
  • Solubility : The chloroarene and carbamoyl groups in Compound 27 increase polarity (evidenced by IR absorption at 3344 cm⁻¹ for NH stretching) , whereas the cyclopropylpyrimidine in the target compound likely reduces aqueous solubility due to hydrophobicity.
Computational and Modeling Considerations

The lumping strategy groups structurally analogous compounds (e.g., sulfonamides with shared cores) into surrogates for predictive modeling. However, the target compound’s unique cyclopropylpyrimidine group justifies separate analysis to avoid oversimplification of its reactivity or pharmacokinetics.

Q & A

Q. Basic

  • In vitro assays : Fluorescence polarization for binding affinity (Kd) measurements with purified enzymes (e.g., kinases or proteases).
  • Cellular assays : Dose-response curves in cancer cell lines (e.g., NCI-H460) to determine IC₅₀ values .

Advanced
Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic parameters (kon/koff) and thermodynamic profiles (ΔH, ΔS). For example, SPR revealed a biphasic binding mechanism to human carbonic anhydrase II, suggesting allosteric modulation .

How can researchers design experiments to address discrepancies in reported bioactivity data?

Q. Basic

  • Reproducibility checks : Validate assay conditions (pH, temperature, solvent DMSO concentration ≤0.1%).
  • Positive controls : Compare with structurally similar compounds (e.g., 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide) to confirm target specificity .

Advanced
Statistical rigor : Use orthogonal assays (e.g., enzymatic vs. cellular) to rule out false positives. For instance, if a compound shows anti-proliferative activity but no enzyme inhibition, investigate off-target effects via kinome-wide profiling .

What strategies optimize the compound’s solubility and stability in biological assays?

Q. Basic

  • Solubility screening : Test in PBS, DMSO, or cyclodextrin-based vehicles.
  • Stability monitoring : Use LC-MS to detect hydrolysis or oxidation products under physiological conditions (37°C, pH 7.4) .

Advanced
Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance membrane permeability. Stability can be improved via formulation with PEGylated nanoparticles, as demonstrated in similar pyrazole derivatives .

How are computational models leveraged to predict the compound’s pharmacokinetic (PK) properties?

Q. Basic

  • In silico tools : SwissADME or ADMET Predictor for estimating logP, plasma protein binding, and CYP450 inhibition.
  • Docking studies : AutoDock Vina to predict binding poses in target active sites .

Advanced
MD simulations : All-atom molecular dynamics (GROMACS) over 100 ns trajectories assess binding mode stability. For example, simulations revealed that the cyclopropyl group stabilizes hydrophobic interactions with a kinase’s ATP-binding pocket .

What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma)?

Q. Basic

  • LC-MS/MS : MRM mode with deuterated internal standards (e.g., d₆-sulfonamide) for high sensitivity (LOQ ~1 ng/mL).
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction .

Advanced
Chiral separation : If enantiomers are present, use a Chiralpak IG-U column with heptane/ethanol mobile phase to resolve stereoisomers, critical for PK/PD correlation .

How can researchers validate the compound’s mechanism of action in vivo?

Q. Advanced

  • Genetic models : CRISPR/Cas9 knockout of putative targets in zebrafish or murine models.
  • Imaging : PET/CT with ¹⁸F-labeled analogs to track biodistribution and target engagement .

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